molecular formula C18H29NO3 B12664964 Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate CAS No. 94201-74-8

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

Katalognummer: B12664964
CAS-Nummer: 94201-74-8
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: YLWASZIQQSARJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate is an organic compound with the molecular formula C18H27NO3 It is a derivative of benzoic acid and features a complex structure that includes a hydroxy group and a dimethyloctyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-aminobenzoic acid with 7-hydroxy-3,7-dimethyloctanol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
  • Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

94201-74-8

Molekularformel

C18H29NO3

Molekulargewicht

307.4 g/mol

IUPAC-Name

methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

InChI

InChI=1S/C18H29NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,14,19,21H,7-8,11-13H2,1-4H3

InChI-Schlüssel

YLWASZIQQSARJP-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(C)(C)O)CCNC1=CC=CC=C1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.